molecular formula C17H15ClN2O2S2 B6505001 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 1396767-53-5

2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6505001
CAS No.: 1396767-53-5
M. Wt: 378.9 g/mol
InChI Key: PXYFMMFQRYVCPJ-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with a 2-chloro group at position 1 and an N-linked 4-methyl-2-phenylthiazol-5-ylmethyl moiety. The thiazole ring introduces heterocyclic aromaticity, while the sulfonamide group provides hydrogen-bonding capabilities, making it a candidate for biological activity (e.g., enzyme inhibition) . Its structural complexity necessitates advanced crystallographic tools like SHELXL and WinGX for precise characterization .

Properties

IUPAC Name

2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-15(23-17(20-12)13-7-3-2-4-8-13)11-19-24(21,22)16-10-6-5-9-14(16)18/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYFMMFQRYVCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The thiazole ring can be reduced to form thiazolidines.

  • Substitution: : The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides or sulfonic acids.

  • Reduction: : Thiazolidines.

  • Substitution: : A wide range of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to inhibit bacterial growth and reduce inflammation makes it valuable in medical research.

Medicine

In medicine, the compound is being explored for its antitumor properties. Its ability to interfere with cancer cell growth and proliferation is a promising area of study.

Industry

In industry, the compound is used in the production of various chemicals, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition of biological processes. The sulfonamide group, in particular, is known to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)Ethyl]Benzenesulfonamide

  • Key Difference : The ethyl linker between the sulfonamide and thiazole (vs. methyl in the target compound) increases hydrophobicity and may alter binding kinetics.
  • Implications : The extended alkyl chain could enhance membrane permeability but reduce solubility in aqueous media .

2-Chloro-N-{[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-yl]Methyl}Benzenesulfonamide

  • Key Difference : A 4-chlorophenyl substituent replaces the phenyl group on the thiazole.
  • However, this may also elevate toxicity risks .

N-Methyl-N-((4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)Methyl)Amine

  • Key Difference : The sulfonamide group is replaced by a methylamine.
  • The amine group increases basicity, altering pharmacokinetics (e.g., faster renal clearance) .

N-{2-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-yl]Ethyl}-2-Methoxy-5-Methylbenzene-1-Sulfonamide

  • Key Difference : A methoxy-methylbenzene sulfonamide replaces the 2-chlorobenzenesulfonamide.
  • Implications : The methoxy group improves solubility via polarity, while the methyl substitution may sterically hinder target interactions .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents on Thiazole Sulfonamide Modifications Molecular Weight (g/mol) Key Properties
Target Compound 4-Methyl-2-phenyl 2-Chlorobenzenesulfonamide ~327.84 (calculated) Moderate solubility, high H-bond potential
4-Chloro-N-[2-(4-Methyl-2-Phenyl-Thiazol-5-yl)Ethyl]Benzenesulfonamide 4-Methyl-2-phenyl 4-Chlorobenzenesulfonamide ~356.27 Increased hydrophobicity
2-Chloro-N-{[2-(4-Chlorophenyl)-4-Methyl-Thiazol-5-yl]Methyl}Benzenesulfonamide 4-Methyl-2-(4-Cl-phenyl) 2-Chlorobenzenesulfonamide ~377.29 Enhanced electrophilicity
N-Methyl-N-((4-Methyl-2-Phenyl-Thiazol-5-yl)Methyl)Amine 4-Methyl-2-phenyl Methylamine (no sulfonamide) 218.32 Higher basicity, reduced target affinity

Research Findings and Limitations

  • Crystallographic Insights : SHELX programs were critical in resolving the thiazole-sulfonamide conformation, confirming the planarity of the aromatic systems .
  • Biological Activity Gaps: While thiazole derivatives are known for anti-parasitic and anti-inflammatory activities (e.g., anti-T. gondii in ), specific data on the target compound’s efficacy are absent in the provided evidence .
  • Synthetic Challenges: The synthesis of such compounds often requires precise thia-Michael additions or hydrazine intermediates, as noted in and .

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